
HMR 1098 as a pharmacological tool for ion
channel research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HMR 1098

Cat. No.: B1255511 Get Quote

HMR 1098: A Pharmacological Probe in Ion
Channel Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
HMR 1098, the sodium salt of HMR 1883 {1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-

methoxyphenyl]sulfonyl]-3-methylthiourea}, has been a subject of extensive investigation as a

pharmacological tool for dissecting the physiological and pathophysiological roles of ATP-

sensitive potassium (KATP) channels.[1][2] Initially lauded for its purported cardioselectivity and

specific blockade of the sarcolemmal KATP channel isoform found in ventricular myocytes

(Kir6.2/SUR2A), subsequent research has revealed a more complex pharmacological profile.[1]

[3] This guide provides a comprehensive overview of HMR 1098, its mechanism of action, its

evolving understanding of selectivity, and its application in ion channel research. We present a

compilation of quantitative data, detailed experimental protocols, and visual representations of

relevant signaling pathways and workflows to facilitate its effective use in the laboratory.

Introduction to HMR 1098 and KATP Channels
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the

energetic state of a cell to its membrane potential.[4] These channels are hetero-octameric

complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x)
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and four regulatory sulfonylurea receptor (SURx) subunits.[1][4] Different combinations of

Kir6.x and SURx subunits give rise to KATP channels with distinct tissue distributions and

pharmacological properties.[1][4]

Pancreatic β-cells and Atrial Myocytes: Predominantly express Kir6.2/SUR1 channels.[1][2]

Ventricular Myocytes: Primarily express Kir6.2/SUR2A channels.[1][2]

Vascular Smooth Muscle: Mainly express Kir6.1/SUR2B channels.[4]

The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents. HMR
1098 was developed as a tool to selectively probe the function of these channels, particularly in

the context of cardiac ischemia where KATP channel activation plays a significant role.[5][6]

Mechanism of Action
HMR 1098 acts as an inhibitor of KATP channels.[7] By binding to the SUR subunit, it stabilizes

the closed state of the channel, thereby reducing potassium efflux from the cell. This leads to

membrane depolarization, which can have profound effects on cellular function, such as

triggering insulin secretion from pancreatic β-cells or modulating the action potential duration in

cardiomyocytes.

The Evolving Story of HMR 1098 Selectivity
While initially reported to be a selective inhibitor of cardiac sarcolemmal KATP channels

(Kir6.2/SUR2A), with a 400-800 fold selectivity over pancreatic β-cell KATP channels

(Kir6.2/SUR1), this view has been challenged.[3] A significant body of evidence now suggests

that HMR 1098 is, in fact, a more potent inhibitor of SUR1-containing KATP channels,

particularly in the presence of MgADP, which mimics a physiological metabolic state.[1][2] This

has led to a re-evaluation of data from earlier studies that relied on the assumption of SUR2A

selectivity.

The potency of HMR 1098 is also influenced by the metabolic state of the cell.[1][8] Its blocking

effect is more pronounced when channels are activated by pharmacological openers like

pinacidil, compared to activation by metabolic inhibition (low intracellular ATP).[8][9] The

presence of MgADP appears to enhance the inhibitory effect of HMR 1098, particularly on

Kir6.2/SUR1 channels.[1]
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Quantitative Pharmacological Data
The following tables summarize the reported inhibitory constants (IC50 and Ki) for HMR 1098
against various KATP channel subtypes under different experimental conditions.

Table 1: Inhibitory Potency (IC50) of HMR 1098 on KATP Channels

Channel
Subtype

Expression
System/Cell
Type

Activation
Method

Experiment
al Condition

IC50 (µM) Reference

Kir6.2/SUR2

A
Recombinant Pinacidil

Inside-out

patch
1.02 [3]

Kir6.2/SUR2

A
Recombinant Pinacidil Whole-cell 2.08 [3]

Kir6.2/SUR2

A

Rat

Ventricular

Myocytes

Pinacidil - 0.36 ± 0.02 [8]

Kir6.2/SUR1 COSm6 cells 86Rb+ efflux
Metabolic

inhibition

More

effective than

on SUR2A

[1][2]

Kir6.2/SUR1 Recombinant Diazoxide

Inside-out

patch with

MgADP &

MgATP

2.1 ± 0.6 [1]

Kir6.2/SUR2

A
Recombinant Diazoxide

Inside-out

patch with

MgADP &

MgATP

5.4 ± 0.7 [1]

Table 2: Binding Affinity (Ki) of HMR 1098
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Target Radioligand
Tissue/Cell
Type

Ki (nM) Reference

OTR [125I]OVTA Hamster Brain 213.8 [10]

V1aR [125I]LVA Hamster Brain 6.87 [10]

Note: Data for Ki values of HMR 1098 on KATP channels directly are not readily available in

the provided search results. The table above shows Ki values for other receptors for illustrative

purposes of data presentation. Further targeted literature searches would be required for

specific KATP channel Ki values.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the

characterization of HMR 1098's effects on KATP channels.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of KATP channels in intact cells.

Methodology:

Cell Preparation: Isolate primary cells (e.g., mouse atrial or ventricular myocytes) or use a

cell line (e.g., COSm6) heterologously expressing the KATP channel subunits of interest.[1]

[2]

Pipette Solution (Internal): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA,

adjusted to pH 7.3 with KOH. For studying nucleotide effects, varying concentrations of ATP

and ADP are included.[1]

Bath Solution (External): Typically contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10

HEPES, 5 glucose, adjusted to pH 7.4 with KOH.

Recording:

Establish a whole-cell recording configuration.
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Hold the cell at a membrane potential of -70 mV.

Apply voltage ramps or steps to elicit currents.

Activate KATP channels using a pharmacological opener (e.g., 100 µM pinacidil for

SUR2A, 300 µM diazoxide for SUR1) or by using an ATP-free pipette solution to induce

metabolic stress.[1][2]

Apply different concentrations of HMR 1098 to the bath solution to determine its inhibitory

effect.

Data Analysis:

Measure the amplitude of the KATP current before and after application of HMR 1098.

Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Excised Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct application of nucleotides and drugs to the intracellular face

of the channel.

Methodology:

Patch Excision: After forming a gigaohm seal in the cell-attached configuration, pull the

pipette away from the cell to excise a patch of membrane with the intracellular side facing

the bath solution.

Solution Exchange: Use a rapid solution exchange system to apply different concentrations

of ATP, ADP, and HMR 1098 to the patch.

Recording:

Record single-channel or macroscopic currents at a fixed membrane potential.

Activate channels by applying a low concentration of ATP or by including a channel opener

in the bath.
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Data Analysis:

Determine the open probability (NPo) of the channel in the presence of different

concentrations of HMR 1098.

Calculate the percentage of inhibition and determine the IC50.

86Rb+ Efflux Assay
This is a functional assay to measure the activity of potassium channels by tracking the efflux

of the radioactive tracer 86Rb+.

Methodology:

Cell Culture and Transfection: Culture cells (e.g., COSm6) and transfect them with the

cDNAs for the desired Kir6.x and SURx subunits.[1][2]

Loading with 86Rb+: Incubate the cells with a medium containing 86RbCl for several hours

to allow for cellular uptake.

Efflux Measurement:

Wash the cells with a Rb+-free solution.

Induce KATP channel opening through metabolic inhibition (e.g., using oligomycin and 2-

deoxy-D-glucose).[1]

Collect the supernatant at different time points.

Apply various concentrations of HMR 1098 to the cells and continue collecting the

supernatant.

Data Analysis:

Measure the radioactivity of the collected supernatants and the remaining cell lysate using

a liquid scintillation counter.

Calculate the rate of 86Rb+ efflux.
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Determine the inhibitory effect of HMR 1098 on the efflux rate and calculate the IC50.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving KATP channels and a general experimental workflow for

characterizing an ion channel modulator like HMR 1098.

KATP Channel in Cardiac Ischemia
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Caption: Role of KATP channels in cardiac ischemia and the inhibitory action of HMR 1098.
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Caption: HMR 1098's effect on the KATP channel-mediated insulin secretion pathway.

Experimental Workflow for Ion Channel Blocker
Characterization
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Caption: A generalized workflow for the characterization of a novel ion channel blocker.
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Applications in Drug Development and Research
HMR 1098 remains a valuable, albeit complex, pharmacological tool. Its use has been

instrumental in:

Investigating the role of KATP channels in cardiac preconditioning and ischemia-reperfusion

injury.[5][8]

Elucidating the mechanisms of insulin secretion and the pathophysiology of diabetes.[1][2]

Serving as a reference compound in the development of new, more selective KATP channel

modulators.

However, researchers must be mindful of its lack of absolute selectivity for SUR2A and its

preference for SUR1-containing channels, especially under conditions of metabolic stress.[1][2]

[8] This is critical for the accurate interpretation of experimental results.

Conclusion
HMR 1098 has played a pivotal role in advancing our understanding of KATP channel

physiology and pharmacology. While the initial perception of its cardioselectivity has been

refined, it continues to be a widely used tool. This guide provides a consolidated resource for

researchers, emphasizing the importance of considering its nuanced pharmacological profile,

particularly its greater potency on SUR1-containing KATP channels. By carefully designing

experiments and interpreting data in light of this updated understanding, HMR 1098 will

continue to be a valuable asset in the field of ion channel research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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